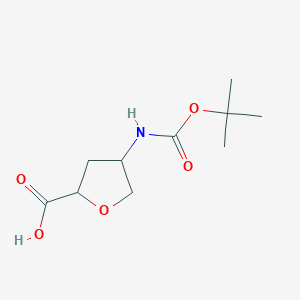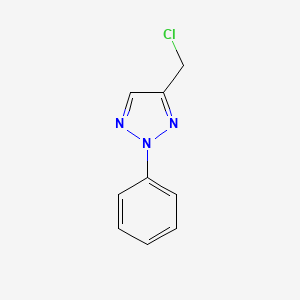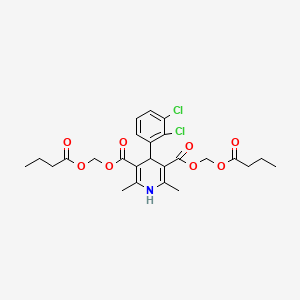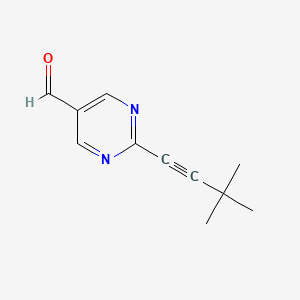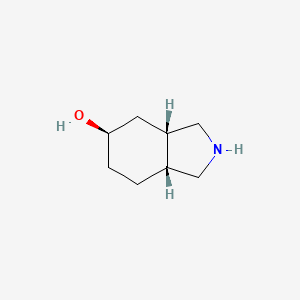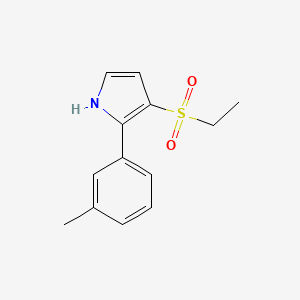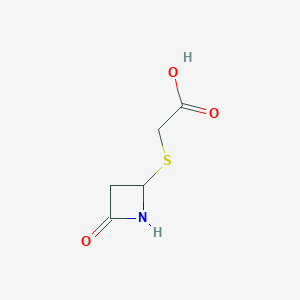
2-((4-Oxoazetidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Oxoazetidin-2-yl)thio)acetic acid is a compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a thioacetic acid moiety. The azetidinone ring is known for its significance in the synthesis of various β-lactam antibiotics, making this compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid typically involves the reaction of 4-oxoazetidin-2-yl acetate with thiol-containing reagents under specific conditions. One common method includes the use of copper(I) iodide and sodium thiosulfate to facilitate the thioarylation or thioalkylation of halogenated azetidinones . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and column chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxoazetidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
2-((4-Oxoazetidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents targeting bacterial resistance.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Oxoazetidin-2-yl)thio)acetic acid involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The azetidinone ring mimics the structure of the natural substrate of these enzymes, leading to the inhibition of their activity and ultimately causing bacterial cell death . The compound targets molecular pathways associated with bacterial cell wall biosynthesis, making it effective against various bacterial strains.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-azetidinyl acetate: Shares the azetidinone ring structure but lacks the thioacetic acid moiety.
2-Azetidinone derivatives: Include various substituted azetidinones with different functional groups.
Uniqueness
2-((4-Oxoazetidin-2-yl)thio)acetic acid is unique due to the presence of both the azetidinone ring and the thioacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent.
Properties
CAS No. |
31898-75-6 |
|---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-(4-oxoazetidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
FPLBCRWINFQSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
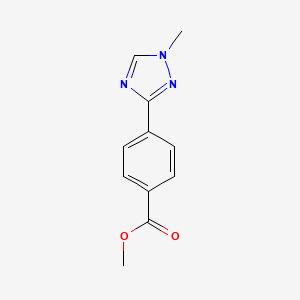
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
